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molecular formula C14H13NO3 B083698 2-((4-Methoxyphenyl)amino)benzoic acid CAS No. 13501-67-2

2-((4-Methoxyphenyl)amino)benzoic acid

Cat. No. B083698
M. Wt: 243.26 g/mol
InChI Key: AOTGWRVCPVLSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04058532

Procedure details

A mixture of 80 g. 2-chlorobenzoic acid, 80 g. 4-anisidine, 80 g. potassium carbonate, 4 g. activated copper powder, and 800 ml. amyl alcohol was heated under reflux with efficient stirring for 4 hours. The amyl alcohol was removed by steam distillation and the remaining aqueous phase was filtered and made neutral by addition of 1:1 concentrated hydrochloric acid-water. The resulting solid (102 g.) was collected by filtration to give after recrystallization from isopropyl alcohol N-(4-methoxyphenyl)anthranilic acid; m.p. 183°-184° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].C(O)CCCC>[Cu]>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]([OH:6])=[O:5])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)O
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with efficient stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 80 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The amyl alcohol was removed by steam distillation
FILTRATION
Type
FILTRATION
Details
the remaining aqueous phase was filtered
ADDITION
Type
ADDITION
Details
made neutral by addition of 1:1 concentrated hydrochloric acid-water
FILTRATION
Type
FILTRATION
Details
The resulting solid (102 g.) was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after recrystallization from isopropyl alcohol N-(4-methoxyphenyl)anthranilic acid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=CC=C(C=C1)NC=1C(C(=O)O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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